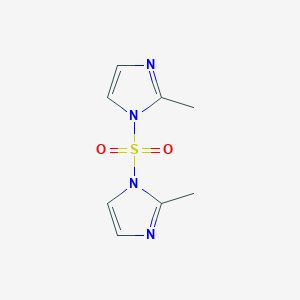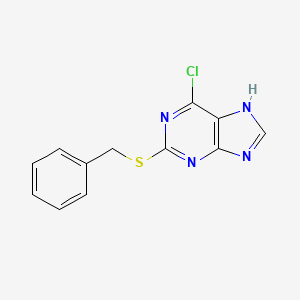
2-Benzylthio-6-chloropurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylthio-6-chloropurine is a purine derivative characterized by the presence of a benzylthio group attached to the 6-position of the purine ring. This compound has a molecular formula of C12H9ClN4S and a molecular weight of 276.75 g/mol. It is primarily used in scientific research and has shown potential in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Benzylthio-6-chloropurine can be synthesized from commercially available 2-amino-6-chloropurineThis process typically requires appropriate reagents and reaction conditions, such as elemental analysis, 1H NMR, and mass spectral data to confirm the synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis of similar compounds often involves large-scale chemical reactions under controlled conditions. These methods may include the use of hydrosulfides and sulfides of ammonium or alkali metals, thiourea, and alkali metal rhodanides .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylthio-6-chloropurine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, where the chlorine atom at the 6-position is replaced by other functional groups.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and can modify the chemical structure of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrosulfides, sulfides of ammonium or alkali metals, and thiourea. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted purine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Benzylthio-6-chloropurine has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of 2,6,9-trisubstituted purines, which are important intermediates in combinatorial chemistry libraries and palladium-catalyzed cross-coupling reactions.
Biology: The compound has been studied for its interactions with purine nucleoside phosphorylase from Escherichia coli, indicating its potential as an enzyme inhibitor.
Medicine: Derivatives of this compound have been investigated for their antiviral activities, particularly against rhinoviruses.
Industry: The compound plays a role in the synthesis of 6-arylpurines, which have shown activity against Mycobacterium tuberculosis.
Mecanismo De Acción
The exact mechanism of action of 2-Benzylthio-6-chloropurine is not fully understood. it has been synthesized and examined for its interactions with purine nucleoside phosphorylase from Escherichia coli. Studies have shown mixed-type inhibition, indicating its potential as an enzyme inhibitor for biochemical research. The compound’s molecular targets and pathways involved in its effects are still under investigation.
Comparación Con Compuestos Similares
2-Benzylthio-6-chloropurine can be compared with other similar compounds, such as:
6-Benzylthio-2-chloropurine: This compound also has a benzylthio group but differs in the position of the chlorine atom.
6-Chloropurine: A simpler compound with only a chlorine atom at the 6-position, lacking the benzylthio group.
2-Benzylthio-6-aminopurine: Similar to this compound but with an amino group instead of a chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-benzylsulfanyl-6-chloro-7H-purine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c13-10-9-11(15-7-14-9)17-12(16-10)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPLCCYCWKFWAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457347 |
Source


|
| Record name | 2-BENZYLTHIO-6-CHLOROPURINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51998-91-5 |
Source


|
| Record name | 2-BENZYLTHIO-6-CHLOROPURINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



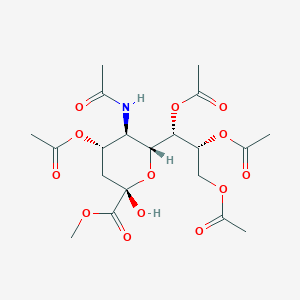
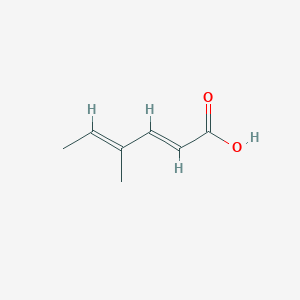
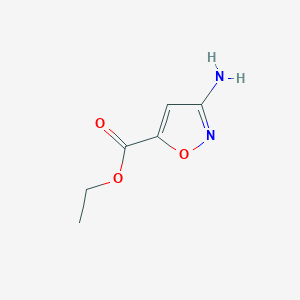

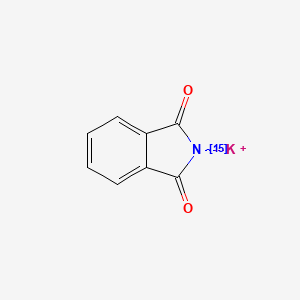
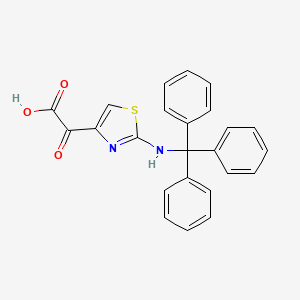

![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)
